![molecular formula C19H14FN3O4 B2889438 1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 942009-74-7](/img/structure/B2889438.png)
1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14FN3O4 and its molecular weight is 367.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Selective Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Through modification at the pyridine and pyridone positions, researchers improved enzyme potency and aqueous solubility. These compounds demonstrated significant in vivo efficacy in cancer models, highlighting their therapeutic potential (G. M. Schroeder et al., 2009).
Development of Aromatic Polyamides
Research on diphenylfluorene-based aromatic polyamides derived from compounds like 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene has contributed to materials science. These polyamides exhibit high glass transition temperatures and stability, making them suitable for advanced material applications (S. Hsiao et al., 1999).
Synthesis of Antibacterial Agents
Pyridonecarboxylic acids and their derivatives have been synthesized and evaluated as antibacterial agents. Such compounds, including variations with amino- and hydroxy-substituted cyclic amino groups, showed promising antibacterial activity. This area of research is crucial for developing new antibiotics to combat resistant bacterial strains (H. Egawa et al., 1984).
Inhibitors of Gene Expression
Investigations into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1) revealed its potential as an inhibitor of transcription factors NF-kappaB and AP-1. Such compounds have applications in cancer research, targeting gene expression pathways involved in tumor growth and inflammation (M. Palanki et al., 2000).
Betaine as an Acid Captor
The use of betaine in the synthesis of carboxamides, involving reactions with carboxylic acids and amines, highlights its role in organic synthesis. This method offers a convenient approach to producing carboxamides, which are significant in pharmaceutical chemistry (T. Mukaiyama et al., 1976).
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-17-4-2-1-3-13(17)11-22-12-14(5-10-18(22)24)19(25)21-15-6-8-16(9-7-15)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDTHBVVJTONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)
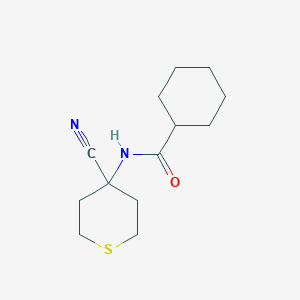
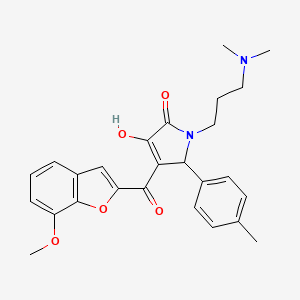
![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)
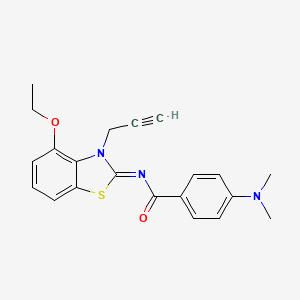

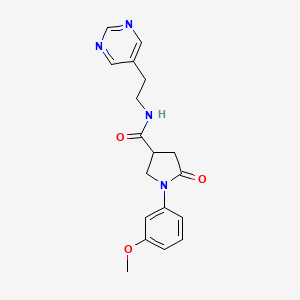
![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)

![1-(3,5-Dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2889369.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)
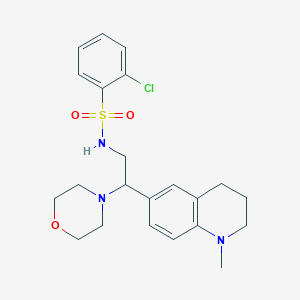
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)

